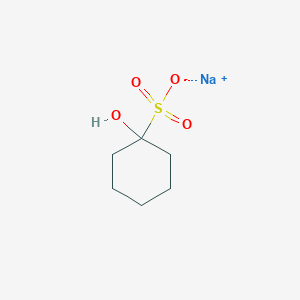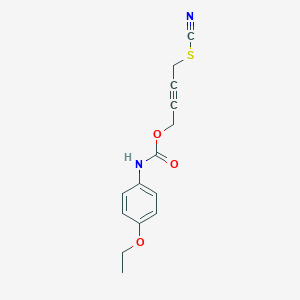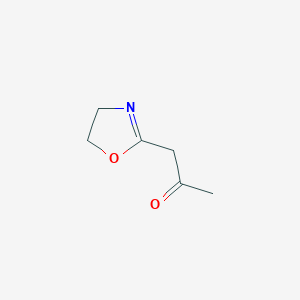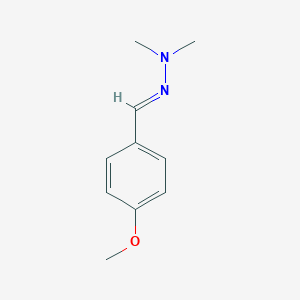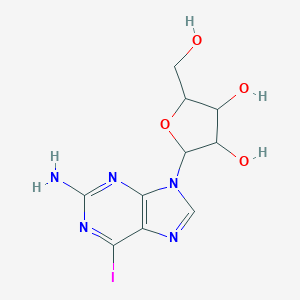
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of iodine in its structure makes it particularly interesting for various biochemical applications, including imaging and radiolabeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps:
Starting Material: The synthesis often begins with a purine derivative.
Iodination: Introduction of the iodine atom at the 6-position of the purine ring is achieved using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Glycosylation: The iodinated purine is then coupled with a protected sugar moiety under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-Amino-6-iodopurin-9-yl)-5-formyl-oxolane-3,4-diol.
Reduction: Formation of 2-(2-Amino-6-hydroxy-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.
Substitution: Formation of 2-(2-Amino-6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.
Wirkmechanismus
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to inhibition of viral replication or cancer cell proliferation. The iodine atom also allows for radiolabeling, enabling imaging of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(2-Amino-6-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(2-Amino-6-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The presence of the iodine atom in 2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher atomic number provide distinct chemical and physical properties, such as enhanced radiolabeling capabilities, which are valuable in imaging and diagnostic applications.
Eigenschaften
IUPAC Name |
2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGPOOOYFDJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927255 |
Source


|
| Record name | 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-32-7 |
Source


|
| Record name | NSC66383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)

